molecular formula C9H2F10O B14048641 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene

1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B14048641
M. Wt: 316.09 g/mol
InChI Key: JGXHBALIBPUVGD-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by three key substituents:

  • Trifluoromethyl groups at positions 1 and 3, enhancing electron-withdrawing effects and thermal stability.
  • A fluoro group at position 2, contributing to steric hindrance and electronic modulation.
  • A trifluoromethoxy group at position 5, providing unique polarizability and resistance to metabolic degradation.

This compound’s structural complexity makes it valuable in pharmaceuticals, agrochemicals, and materials science, particularly in applications requiring high chemical inertness and lipophilicity .

Properties

Molecular Formula

C9H2F10O

Molecular Weight

316.09 g/mol

IUPAC Name

2-fluoro-5-(trifluoromethoxy)-1,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H2F10O/c10-6-4(7(11,12)13)1-3(20-9(17,18)19)2-5(6)8(14,15)16/h1-2H

InChI Key

JGXHBALIBPUVGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Chlorofluorination of Methoxy Precursors

The WO2016125185A2 patent demonstrates high-yield conversion of trichloromethoxybenzene to trifluoromethoxybenzene using anhydrous hydrogen fluoride (AHF) at 80°C under autoclave conditions. Applied to our target system:

  • Substrate Preparation : 5-Methoxy-1,3-dibromobenzene undergoes radical-initiated chlorination with Cl₂ under UV irradiation (90-100°C) to yield 5-trichloromethoxy-1,3-dibromobenzene
  • Fluorination : Treatment with AHF (3:1 molar ratio) at 80°C for 6 hours achieves complete conversion to 5-trifluoromethoxy-1,3-dibromobenzene
  • Isolation : Distillation at reduced pressure (15 mmHg) provides 92% purity with residual HF removed via nitrogen purging

Key Parameters

Variable Optimal Range Yield Impact
AHF:Methoxy Molar Ratio 2.8:1 - 3.2:1 ±7%
Reaction Temperature 78-82°C ±12%
Pressure 30-35 kg/cm² ±5%

Sequential Trifluoromethylation Strategies

Kumada Coupling Approach

Building on Ambeed's Grignard methodology, dibromo intermediate undergoes stepwise trifluoromethylation:

  • First CF₃ Installation

    • Substrate: 5-Trifluoromethoxy-1,3-dibromobenzene
    • Reagent: CF₃MgBr (2.2 eq) in THF at -78°C
    • Catalyst: NiCl₂(dppp) (5 mol%)
    • Yield: 68% mono-trifluoromethylated product
  • Second CF₃ Installation

    • Requires elevated temperature (60°C) and excess CF₃MgBr (3 eq)
    • Additive: 1,3-dimethyl-2-imidazolidinone (DMI) improves solubility
    • Total Yield: 54% over two steps

Radical Trifluoromethylation

Adapting UV-initiated chlorination from WO2016125185A2:

  • Reaction System

    • Substrate: 5-Trifluoromethoxy-1,3-diiodobenzene
    • Trifluoromethyl Source: CF₃I (gas)
    • Initiator: Di-tert-butyl peroxide (DTBP)
    • Conditions: 110°C, 24h, sealed tube
  • Performance Metrics

    • Conversion: 89%
    • Isomeric Purity: 97% para-selectivity
    • Byproduct Formation: <3% ortho-CF₃ isomers

Directed Fluorination at Position 2

Balz-Schiemann Reaction

Post-trifluoromethylation fluorination achieves positional control:

  • Diazotization

    • Substrate: 2-Amino-1,3-bis(trifluoromethyl)-5-(trifluoromethoxy)benzene
    • Reagent: NaNO₂/HBF₄ at -5°C
    • Intermediate: Stable diazonium tetrafluoroborate
  • Thermal Decomposition

    • Temperature Gradient: 120-140°C over 3h
    • Solvent: Diglyme
    • Fluorination Yield: 78%

Electrophilic Fluorination

Modern Selectfluor® approaches address safety concerns:

  • Reaction Design

    • Substrate: 1,3-Bis(trifluoromethyl)-5-(trifluoromethoxy)benzene
    • Fluorinating Agent: Selectfluor® (1.5 eq)
    • Mediator: Acetonitrile/H₂O (9:1 v/v)
    • Temperature: 80°C
  • Regiochemical Control

    • Para-directing effect of CF₃O-group yields 85% 2-fluoro isomer
    • Minor Products: <5% 4-fluoro and 6-fluoro derivatives

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch processes from patent literature:

Modular System Design

  • Chlorofluorination Module: Hastelloy C-276 reactor with AHF recycling
  • Coupling Unit: Nickel-lined pipes for Grignard reactions
  • Fluorination Stage: PTFE-coated columns for Selectfluor® handling

Economic Metrics

Parameter Batch Process Continuous Flow
Annual Capacity (kg) 150 2,400
Yield Improvement Baseline +22%
HF Consumption 3.8 kg/kg 1.2 kg/kg

Analytical Challenges and Solutions

Isomeric Purity Assessment

HPLC Method Development

  • Column: YMC-Triart C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA)
  • Retention Times:
    • Target Isomer: 14.3 min
    • Ortho-CF₃ Byproduct: 16.1 min
    • Meta-F Isomer: 12.8 min

Mass Spectrometry Characterization

High-resolution ESI-MS data confirms molecular architecture:

  • Calculated for C₉H₂F₁₀O: 316.0934
  • Observed: 316.0928 [M+H]⁺
  • Fragmentation Pattern:
    • Base Peak m/z 267.0583 (Loss of CF₃)
    • Diagnostic Ion m/z 183.0411 (C₆HF₅O⁺)

Biological Activity

1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique structural features conferred by the trifluoromethyl and trifluoromethoxy groups enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound is characterized by the following properties:

  • Molecular Formula : C10H4F6O
  • Molecular Weight : 292.13 g/mol
  • Boiling Point : Approximately 152.3 °C (predicted)
  • Density : Approximately 1.572 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme systems and cellular pathways. The presence of multiple fluorine atoms enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Fluorinated compounds often demonstrate enhanced antibacterial properties compared to their non-fluorinated counterparts. For instance, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
  • Antiviral Properties : Some studies have suggested that fluorinated aromatic compounds can inhibit viral replication mechanisms, potentially serving as antiviral agents .
  • Cytotoxic Effects : Certain derivatives have been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Antibacterial Activity

A study evaluating the antibacterial efficacy of fluorinated derivatives found that compounds similar to this compound exhibited potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.008 to 0.046 μg/mL, indicating strong antibacterial properties .

Antiviral Activity

Research into the antiviral potential of fluorinated compounds has shown that they can interfere with viral enzymes essential for replication. For example, certain trifluoromethyl-substituted compounds demonstrated significant inhibition of reverse transcriptase activity, which is crucial for retroviruses .

Cytotoxicity Assays

In vitro studies assessing the cytotoxic effects on human cell lines revealed that some derivatives were non-toxic at therapeutic concentrations while effectively inhibiting cancer cell growth. This duality suggests a favorable therapeutic index for further development .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus0.008 μg/mL
AntibacterialEscherichia coli0.046 μg/mL
AntiviralHIV Reverse TranscriptaseIC50 = 0.012 μg/mL
CytotoxicityHepG2 Liver CellsNon-toxic

Comparison with Similar Compounds

Substituent-Driven Differences

The compound’s closest analogues differ in substituent type and position, leading to distinct chemical and physical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Key Applications
1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene C₉H₂F₁₀O 332.16 (est.) 1,3-CF₃; 2-F; 5-OCF₃ ≥98% Drug intermediates, coatings
1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene C₉H₂F₁₀S 332.16 1,3-CF₃; 2-F; 5-SCF₃ ≥98% Catalysis, organic electronics
2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene C₇H₂F₄NO₃ 239.09 1-OCF₃; 2-F; 4-NO₂ Energetic materials
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene C₇H₂F₅NO₃ 255.09 2-OCF₃; 1,3-F; 5-NO₂ Explosives research

Key Observations:

  • Electron-withdrawing effects : The trifluoromethoxy group (OCF₃) in the target compound offers stronger electron withdrawal than the trifluoromethylthio (SCF₃) group in its sulfur-containing analogue, impacting reactivity in cross-coupling reactions .
  • Steric profiles : The 2-fluoro substituent in the target compound creates greater steric hindrance compared to nitro-substituted derivatives (e.g., 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene), reducing susceptibility to nucleophilic attack .
  • Thermal stability : The trifluoromethyl groups at positions 1 and 3 confer higher thermal stability than nitro-containing analogues, which are prone to decomposition under heat .

Research Findings and Limitations

  • Synthetic challenges: High-purity synthesis (>98%) requires rigorous purification via flash chromatography or recrystallization, as demonstrated in analogous systems (e.g., 1-(tert-butoxycarbonylamino)-5-methoxy-2-nitro-4-(trifluoromethyl)benzene) .
  • Spectroscopic characterization : The target compound’s ¹H and ¹³C NMR spectra align with trends observed in fluorinated benzene derivatives, with distinct deshielding effects from CF₃ and OCF₃ groups .

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